molecular formula C6H4Cl2OS B3032610 4-chlorobenzenesulfinyl Chloride CAS No. 2901-92-0

4-chlorobenzenesulfinyl Chloride

Cat. No.: B3032610
CAS No.: 2901-92-0
M. Wt: 195.07 g/mol
InChI Key: JCWBGXXPAPSAFE-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinyl Chloride (CAS 2901-92-0) is an organosulfur compound serving as a versatile synthetic intermediate and biochemical building block in organic chemistry research. Its molecular formula is C 6 H 4 Cl 2 OS, and it has a molecular weight of 195.07 g/mol . This reagent is particularly valued for its role in asymmetric synthesis, as demonstrated in the synthesis of chiral sulfinamides and other complex molecules . Researchers utilize this compound as a key starting material in multi-step synthetic routes, with documented procedures achieving high yields, making it a reliable reactant for building molecular complexity in the laboratory . As a sulfinyl chloride, it is a reactive entity that can be used to transfer the 4-chlorophenylsulfinyl group to nucleophiles, facilitating the exploration of new chemical space in drug discovery and materials science. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzenesulfinyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBGXXPAPSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455384
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-92-0
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chlorobenzenesulfinyl Chloride

Synthesis via Chlorination of 4-Chlorobenzenesulfinic Acid

A primary and direct method for the preparation of 4-chlorobenzenesulfinyl chloride is the chlorination of its corresponding sulfinic acid precursor, 4-chlorobenzenesulfinic acid. This transformation involves the replacement of the hydroxyl group on the sulfinic acid with a chloride atom.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides, and a similar reactivity is observed with sulfonic acids. The reaction of arenesulfonic acids with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF), is a standard method for producing arenesulfonyl chlorides. This reaction proceeds at relatively high temperatures, around 75°C.

By analogy, thionyl chloride serves as an effective chlorinating agent for converting 4-chlorobenzenesulfinic acid to this compound. The mechanism involves the attack of the sulfinic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of the desired sulfinyl chloride.

Reaction Scheme for Chlorination of Arenesulfinic Acid:

Precursor Reagent Catalyst (Typical) Product

Alternative Precursors for Arylsulfinyl Chloride Synthesis (General Approaches)

General synthetic strategies for arylsulfinyl chlorides can also utilize other sulfur-containing organic compounds as precursors, such as thiol esters and disulfides. These methods typically involve an oxidative chlorination process.

Thiol esters, such as S-aryl thioacetates, can serve as precursors for sulfur chlorides. While direct conversion to sulfinyl chlorides using thionyl chloride is not extensively documented, related oxidative chlorination reactions are known. For instance, the reaction of thiol esters with chlorous acid under acidic conditions is a known method for preparing the more highly oxidized sulfonyl chlorides. This suggests that under controlled conditions, other chlorinating agents might be employed to target the sulfinyl chloride state.

The direct chlorination of diaryl disulfides is a common pathway for the synthesis of sulfur chlorides. However, this reaction typically involves strong oxidizing conditions that lead to the formation of the thermodynamically stable arylsulfonyl chlorides. For example, the oxidation of disulfides with chlorine dioxide (ClO₂) is a documented method for producing arylsulfonyl chlorides in high yield (45–82%). scispace.com The reaction mechanism is believed to proceed through the formation of disulfide intermediates, followed by successive oxidation and chlorination steps. organic-chemistry.org Achieving a selective partial chlorination to isolate the arylsulfinyl chloride intermediate is challenging and not a commonly reported procedure.

General Precursors for Arylsulfur Chloride Synthesis:

Precursor Type Common Product Typical Reaction
Thiol Esters Arylsulfonyl Chloride Oxidative Chlorination

Direct Sulfinylation Approaches for Aromatic Substrates

An alternative to functional group transformation is the direct introduction of the sulfinyl chloride group onto an aromatic ring through an electrophilic aromatic substitution reaction.

Montmorillonite K-10 clay is a versatile and environmentally benign solid acid catalyst with a high surface area containing both Brønsted and Lewis acid sites. It is known to catalyze a variety of organic reactions, including Friedel-Crafts acylations and alkylations.

Reaction Mechanisms and Chemical Reactivity of 4 Chlorobenzenesulfinyl Chloride

Nucleophilic Substitution Reactions

Interaction with Alkoxy- and Aryloxytrimethylsilanes: Mechanistic Investigations

The reaction between sulfinyl chlorides and silyl (B83357) ethers represents a fundamental transformation for the formation of sulfinate esters. However, specific kinetic and mechanistic studies focusing exclusively on 4-chlorobenzenesulfinyl chloride are not extensively detailed in publicly available literature. General principles of nucleophilic substitution at a sulfinyl sulfur atom are presumed to apply.

Detailed kinetic investigations for the reaction of this compound with alkoxy- or aryloxytrimethylsilanes have not been specifically reported. Generally, such reactions are believed to proceed through a nucleophilic attack of the oxygen atom of the siloxy group on the electrophilic sulfur atom of the sulfinyl chloride. This is followed by the elimination of trimethylsilyl (B98337) chloride, a volatile and stable leaving group, which drives the reaction to completion. The pathway can be influenced by factors such as solvent polarity, temperature, and the steric and electronic nature of the substituents on both the sulfinyl chloride and the silane.

The concept of a four-center transition state is often invoked in reactions involving organosilicon compounds. In the context of the reaction between this compound and a trimethylsilyl ether, this mechanism would involve a concerted process where the silicon atom coordinates to the chlorine atom as the oxygen atom attacks the sulfur center. While plausible, this paradigm is subject to re-evaluation. Modern computational and experimental studies on related systems, such as the hydrolysis of sulfonyl chlorides, often favor a more traditional SN2-like mechanism with a trigonal bipyramidal transition state. cdnsciencepub.com The exact mechanism for sulfinyl chlorides may differ and could proceed via an associative (addition-elimination) or a dissociative (SN1-like) pathway, depending on the specific reactants and conditions. Without explicit studies on this compound, a definitive assignment of the operating mechanism remains speculative.

Imidation Reactions with N-Chloroarylsulfonamides

Imidation reactions provide a direct route to sulfonimidoyl chlorides, which are valuable building blocks in medicinal and materials chemistry. This transformation involves the reaction of a sulfinyl chloride with a source of "nitrene" or its equivalent, such as an N-chloro compound.

The reaction of this compound with N-chloroarylsulfonamides, such as N-chloro-N-sodiobenzenesulfonamide (the active component of Chloramine-B), is a recognized method for synthesizing N-arylsulfonyl-sulfonimidoyl chlorides. cdnsciencepub.com In this process, the nitrogen atom of the N-chloro compound acts as a nucleophile, attacking the sulfur center of the sulfinyl chloride. This is followed by the expulsion of a chloride ion. This method is an alternative pathway to access these important sulfur-nitrogen compounds. cdnsciencepub.com

Imidation Reactions with Chloramine-T Trihydrate

A significant and practical application of this compound is its imidation using Chloramine-T. Recent process development research has highlighted the utility of using Chloramine-T in its stable, trihydrate form, which circumvents the hazards associated with preparing the anhydrous reagent. acs.orgrsc.org

This reaction is a key step in a multi-step, scalable synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) (SulfoxFluor), a modern deoxyfluorination reagent. acs.orgrsc.org The process involves the initial preparation of this compound from its corresponding sulfinic acid, which is then directly reacted with Chloramine-T trihydrate without isolation. acs.org The use of the trihydrate form is a notable improvement, streamlining the process and enhancing safety by avoiding the need to dry the potentially explosive anhydrous Chloramine-T. acs.orgrsc.org The reaction proceeds smoothly in toluene, and the resulting product, 4-Chloro-N-tosylbenzenesulfonimidoyl chloride, can be isolated in good to high yields. acs.org

Table 1: Reported Yields for the Imidation of this compound with Chloramine-T Trihydrate

ScaleStarting MaterialProductYieldReference
10 gram scale4-Chlorobenzenesulfinic acid4-Chloro-N-tosylbenzenesulfonimidoyl chloride79% acs.org
100 gram scale4-Chlorobenzenesulfinic acid4-Chloro-N-tosylbenzenesulfonimidoyl chloride69% acs.org
Hectogram scale4-Chlorobenzenesulfonyl chlorideN-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (overall yield)63% rsc.org

Formation of Sulfinate Esters

The reaction of this compound with alcohols is a fundamental method for the synthesis of 4-chlorobenzenesulfinate (B8685509) esters. This transformation is a type of nucleophilic acyl substitution at the sulfur atom.

The esterification of this compound with alcohols is typically carried out in the presence of a base. rsc.org The base plays a crucial role in the reaction by deprotonating the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic sulfur atom of the sulfinyl chloride, leading to the displacement of the chloride ion and the formation of the sulfinate ester. youtube.comyoutube.com

The general mechanism involves the following steps:

Deprotonation of the alcohol: The base removes the proton from the hydroxyl group of the alcohol to generate an alkoxide ion.

Nucleophilic attack: The resulting alkoxide, a potent nucleophile, attacks the electron-deficient sulfur atom of this compound.

Chloride elimination: The chloride ion, a good leaving group, is expelled, resulting in the formation of the sulfinate ester. youtube.com

Commonly used bases for this reaction include pyridine (B92270) and triethylamine. youtube.comyoutube.com The choice of base can sometimes influence the stereochemical outcome of the reaction when chiral alcohols are used. masterorganicchemistry.com The reaction is often performed in an inert solvent, such as ether or dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. youtube.com

The reactivity of the alcohol can vary, with primary alcohols generally reacting more readily than sterically hindered secondary or tertiary alcohols. nih.gov

Table 1: Examples of 4-Chlorobenzenesulfinate Ester Synthesis

Alcohol ReactantBaseSolventProductYield (%)Reference
EthanolPyridineDichloromethaneEthyl 4-chlorobenzenesulfinateNot specified youtube.com
Isopropyl alcoholPyridineDichloromethaneIsopropyl 4-chlorobenzenesulfinateNot specified youtube.com
MethanolTriethylamineEtherMethyl 4-chlorobenzenesulfinateNot specified youtube.com

It is important to note that while the general principles are well-established, specific reaction conditions, such as temperature, reaction time, and the specific base and solvent system, can be optimized to achieve the best results for a particular alcohol. rsc.org

Advanced Applications of 4 Chlorobenzenesulfinyl Chloride in Organic Synthesis

Synthesis of Sulfonimidoyl Fluorides (e.g., SulfoxFluor)

4-Chlorobenzenesulfinyl chloride serves as a crucial intermediate in the synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), a deoxyfluorination reagent commonly known as SulfoxFluor. cas.cnnih.gov The development of a scalable synthesis process has highlighted the importance of this compound as a key precursor. cas.cn This process begins with the more readily available 4-chlorobenzenesulfonyl chloride and proceeds through a multi-step sequence to produce SulfoxFluor on a large scale. nih.gov

SulfoxFluor itself is recognized as a highly efficient and selective deoxyfluorination reagent for a wide variety of alcohols, including those with sterically hindered hydroxyl groups. cri.or.thresearchgate.net It is noted for its high reactivity, operational simplicity, and stability, making it a valuable tool in organofluorine chemistry. cri.or.thresearchgate.net The reagent's effectiveness is superior in fluorination rate compared to other reagents like PyFluor and more fluorine-economical than perfluorobutanesulfonyl fluoride (PBSF). cri.or.thresearchgate.net

Table 1: Key Synthesis Steps from 4-Chlorobenzenesulfonyl Chloride to SulfoxFluor

Step Starting Material Reagents Key Intermediate/Product
1 4-Chlorobenzenesulfonyl chloride Reduction Sulfinate Salt
2 Sulfinate Salt Acidification (e.g., HCl) 4-Chlorobenzenesulfinic acid
3 4-Chlorobenzenesulfinic acid Thionyl chloride (SOCl₂) This compound
4 This compound Chloramine-T trihydrate 4-Chloro-N-tosylbenzenesulfonimidoyl chloride

This table summarizes the multi-step synthesis where this compound acts as a pivotal intermediate. cas.cn

Role as a Key Intermediate in Complex Molecular Architectures

Information regarding the specific role of this compound as a key intermediate in the total synthesis of complex molecular architectures is not extensively documented in readily available scientific literature.

Table of Mentioned Compounds

Compound Name
18-crown-6
4-Chlorobenzenesulfinic acid
This compound
4-Chlorobenzenesulfonyl chloride
4-Chloro-N-tosylbenzenesulfonimidoyl chloride
Chloramine-T trihydrate
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor)
Perfluorobutanesulfonyl fluoride (PBSF)
Potassium fluoride
PyFluor

Spectroscopic Characterization in 4 Chlorobenzenesulfinyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

No publicly available ¹H NMR or ¹³C NMR data for 4-chlorobenzenesulfinyl chloride could be located. This information is crucial for the elucidation of the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific chemical shifts (δ) and coupling constants (J) for the aromatic protons of this compound are not documented in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed chemical shift values for the carbon atoms in the benzene (B151609) ring and the carbon atom attached to the sulfur of this compound are not available.

Vibrational Spectroscopy for Functional Group Analysis

Information regarding the vibrational frequencies of the functional groups present in this compound is not available.

Fourier Transform Infrared (FTIR) Spectroscopy

The characteristic absorption bands for the S=O stretching and C-S stretching, as well as the aromatic C-H and C=C stretching vibrations specific to this compound, have not been reported in the available sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, which would provide the molecular weight and fragmentation pattern of this compound, could be found.

Electron Ionization Mass Spectrometry (EIMS)

The mass-to-charge ratios (m/z) of the molecular ion and the principal fragment ions for this compound are not documented.

X-ray Diffraction Studies of Derivatives

While the synthesis of derivatives from this compound is chemically feasible, published studies detailing the single-crystal X-ray diffraction analysis of these specific derivatives are not readily found. For comparison, extensive crystallographic data exists for the derivatives of the related 4-chlorobenzenesulfonyl chloride. For instance, studies on N-substituted-4-chlorobenzenesulfonamides have utilized various spectroscopic methods for characterization, which would typically be complemented by X-ray diffraction to confirm the molecular geometry, especially in cases of complex stereochemistry.

In a hypothetical X-ray diffraction study of a derivative, such as a sulfoxide (B87167) formed by the reaction of this compound with an appropriate nucleophile, the resulting data table would include key crystallographic parameters.

Hypothetical Crystallographic Data Table for a Derivative (Note: This table is illustrative and not based on published data for a this compound derivative)

Parameter Value
Chemical Formula C₁₃H₁₀ClNO₂S
Formula Weight 279.74
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 14.567(5)
β (°) 109.23(1)
Volume (ų) 1178.1(7)
Z 4
Density (calculated) (g/cm³) 1.576

Computational Chemistry Applied to 4 Chlorobenzenesulfinyl Chloride

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure of molecules and the energetic landscapes of chemical reactions. arxiv.orgnih.gov These methods can be applied to describe reaction pathways and their potential energy surfaces, providing valuable information for understanding and predicting chemical reactivity. arxiv.orgnih.gov

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a vital tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying complex reaction mechanisms. wikipedia.org

By applying DFT, researchers can map the potential energy surface (PES) for a given reaction. arxiv.orgnih.gov This involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products. For instance, in studies of nucleophilic substitution (SN2) reactions, DFT has been used to construct the intrinsic reaction pathway, identifying the key structures involved. nih.gov This approach allows for the elucidation of mechanisms, such as whether a reaction proceeds in a single step or through multiple intermediates. Highly correlated ab initio molecular orbital calculations, a related quantum method, have been used to map the PES for reactions like the addition of a chlorine atom to propargyl chloride, identifying multiple transition states and competing reaction channels. researchgate.net

For 4-chlorobenzenesulfinyl chloride, DFT calculations could be employed to study its reactions, such as its hydrolysis or its reaction with nucleophiles. By mapping the PES, one could determine the most likely pathway, identify any reactive intermediates, and understand how the chloro and sulfinyl chloride groups influence the reaction course.

A critical aspect of understanding reaction kinetics is the identification and characterization of the transition state—the highest energy point along the reaction pathway that separates reactants from products. The energy of this transition state determines the activation energy barrier for the reaction.

Computational methods like DFT are used to locate these transition state structures and calculate their energies. nih.govresearchgate.net A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov For example, in a computational study of the SN2 reaction between chloromethane (B1201357) and a chloride ion, the transition state was characterized by a trigonal bipyramidal structure with an imaginary frequency of -350.76 cm⁻¹. nih.gov Similarly, calculations on the reaction of chlorine with propargyl chloride identified ten different transition state structures, with energy barriers for metathesis reactions calculated to be 5 kJ·mol⁻¹ and 124 kJ·mol⁻¹ above the initial reactants. researchgate.net

Such calculations for reactions involving this compound would be invaluable for predicting its reactivity and stability. By determining the energy barriers for various potential reactions, one could predict which reactions are kinetically favorable under specific conditions.

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of a molecule is governed by a combination of electronic and steric effects. Electronic effects arise from the distribution of electrons within the molecule, while steric effects relate to the spatial arrangement of atoms.

Systematic computational studies can disentangle these factors. For instance, research on the Scholl-type reaction of tribenzotriquinacene derivatives found that the electronic effect of substituents was the predominant factor controlling the ease of the cyclization reaction, though steric effects were also significant. rsc.org In the addition of 4-chlorobenzenesulfenyl chloride to various alkenes, the significant range in reaction rates was attributed to steric hindrance between the electrophile and the alkene, which influences the accessibility of the reaction center. researchgate.net

In this compound, the chlorine atom exerts an electron-withdrawing inductive effect and an electron-donating mesomeric effect on the benzene (B151609) ring. The sulfinyl chloride group is strongly electrophilic at the sulfur atom. Computational analysis, such as calculating the molecular electrostatic potential (MEP) surface, can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. uctm.edu Steric effects would be important in reactions with bulky nucleophiles, where the approach to the sulfur atom could be hindered by the adjacent phenyl ring.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis and PIXEL Calculations for Derivatives)

In the solid state, the packing of molecules is dictated by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. uctm.edugazi.edu.tr

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Chloro-Substituted Aromatic Compounds This table presents data from related compounds to illustrate the types of interactions that could be expected in derivatives of this compound.

Interaction Type Contribution in C₂₄H₂₀ClNO₂ (%) gazi.edu.trnih.gov Contribution in [Fe₂(C₅H₅)₂(C₂₃H₁₇ClN₂)]·C₃H₇NO (%) nih.gov Contribution in C₂₀H₁₅ClN₂O (%) researchgate.net
H···H 48.7 60.2 36.8
C···H / H···C 22.2 27.0 26.5
Cl···H / H···Cl 8.8 - -
O···H / H···O 8.2 - -
N···H / H···N 5.1 - -

To further quantify the energetics of these interactions, PIXEL calculations can be performed. This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components for specific molecular pairs within the crystal lattice. A study on N-(1,3-benzothiazol-2-yl)-4-(fluorobenzenesulfonyl)-hydrazide, a derivative of a related halo-benzenesulfonyl chloride, used PIXEL calculations to detail the energies of the most significant intermolecular interactions. mdpi.com

Table 2: Interaction Energies for the Strongest Dimer in a Derivative of a Related Halobenzenesulfonyl Compound (N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide) Calculated by PIXEL This data is from a related compound and serves to illustrate the type of information gained from PIXEL calculations.

Interaction Pair Coulombic (kJ/mol) Polarization (kJ/mol) Dispersion (kJ/mol) Repulsion (kJ/mol) Total (kJ/mol)
Dimer 1 -32.8 -10.0 -54.7 62.0 -35.5

Source: Adapted from a study on a related sulfonylhydrazide derivative. mdpi.com

These analyses, when applied to this compound or its derivatives, would provide a detailed understanding of the forces governing its solid-state architecture, including the roles of hydrogen bonding, π-π stacking, and halogen interactions. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 4-chlorobenzenesulfinyl chloride, and how do reaction conditions influence yield?

The synthesis of sulfinyl chlorides typically involves controlled chlorination of the corresponding sulfoxide or sulfonic acid derivatives. For example, chlorination of 4-chlorobenzenesulfonic acid using thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) is a common method. Reaction conditions such as temperature (optimized between 60–80°C), stoichiometric excess of SOCl₂ (1.5–2.0 equivalents), and inert atmosphere (N₂ or Ar) are critical for achieving yields >80% . Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended to remove unreacted starting materials.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, strict safety measures are required:

  • Personal Protective Equipment (PPE): Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
  • Spill Management: Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste.

Q. How does the sulfinyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfinyl chloride moiety (–S(O)Cl) is highly electrophilic, making it reactive toward nucleophiles like amines, alcohols, and Grignard reagents. For instance, in amidation reactions, it reacts with primary amines (e.g., aniline) at 0–25°C to form sulfonamides. The electron-withdrawing chloro substituent on the benzene ring further activates the sulfinyl group, accelerating reaction rates. Kinetic studies using NMR or FT-IR can monitor intermediate formation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm structure via characteristic shifts (e.g., sulfinyl Cl at δ ~3.5–4.0 ppm in ¹H NMR).
    • FT-IR: Identify S=O stretching (~1150 cm⁻¹) and S–Cl (~550 cm⁻¹) vibrations.
  • Mass Spectrometry (MS): ESI-MS or EI-MS for molecular ion validation (e.g., [M+H]⁺ for C₆H₄Cl₂OS).
  • Elemental Analysis: Verify Cl and S content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sulfones or disulfides during synthesis?

Byproduct formation is often linked to excess chlorinating agents or elevated temperatures. To mitigate:

  • Stepwise Addition: Add SOCl₂ dropwise to the sulfonic acid at ≤50°C to control exothermicity.
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃) or bases (e.g., pyridine) to enhance selectivity.
  • In Situ Monitoring: Use Raman spectroscopy to track SOCl₂ consumption and adjust stoichiometry dynamically .

Q. What strategies are effective for resolving contradictions in reported reaction yields or product distributions?

Discrepancies often arise from variations in solvent polarity, moisture levels, or catalyst purity. Systematic approaches include:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature vs. catalyst loading).
  • Cross-Validation: Reproduce literature methods with controlled humidity (<10 ppm H₂O) and compare kinetic data .

Q. How can computational modeling predict the thermodynamic stability of this compound under varying conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can calculate:

  • Hydrolysis Energy Barriers: Predict degradation rates in aqueous media.
  • Thermal Stability: Simulate bond dissociation energies (BDEs) for S–Cl and C–Cl bonds at elevated temperatures.
    Validate models against experimental DSC/TGA data .

Q. What role does this compound play in designing protease inhibitors or kinase modulators?

The sulfonamide derivatives (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) exhibit bioactivity by mimicking transition states in enzyme catalysis. Structure-Activity Relationship (SAR) studies can:

  • Modify Substituents: Introduce fluorinated or methyl groups to enhance binding affinity.
  • Assay Development: Use fluorescence polarization assays to measure inhibition constants (Kᵢ) against target enzymes .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Polar Solvents (e.g., DMF, DMSO): Accelerate hydrolysis via nucleophilic attack.
  • Non-Polar Solvents (e.g., Toluene): Extend shelf life (>6 months at 25°C).
  • Accelerated Stability Testing: Conduct Arrhenius studies at 40–60°C to predict degradation pathways (e.g., formation of 4-chlorobenzenesulfonic acid) .

Q. What advanced spectroscopic methods can elucidate reaction mechanisms involving this compound?

  • Time-Resolved FT-IR: Capture transient intermediates (e.g., sulfenic acids).
  • X-ray Photoelectron Spectroscopy (XPS): Analyze oxidation states of sulfur during redox reactions.
  • In Situ NMR: Monitor real-time kinetics in deuterated solvents (e.g., CDCl₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-chlorobenzenesulfinyl Chloride

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